3-Bromo-2-nitrobenzonitrile
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Overview
Description
3-Bromo-2-nitrobenzonitrile is an organic compound with the molecular formula C7H3BrN2O2. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the third position and a nitro group at the second position. This compound is commonly used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-nitrobenzonitrile typically involves the bromination of 2-nitrobenzonitrile. One common method is the reaction of 2-nitrobenzonitrile with bromine in the presence of a suitable catalyst, such as iron or aluminum chloride, under controlled temperature conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_4\text{N}_2\text{O}_2 + \text{Br}_2 \rightarrow \text{C}_7\text{H}_3\text{BrN}_2\text{O}_2 + \text{HBr} ]
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions to form different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted benzonitriles.
Reduction: Formation of 3-bromo-2-aminobenzonitrile.
Oxidation: Formation of various oxidized derivatives depending on the reagents used.
Scientific Research Applications
3-Bromo-2-nitrobenzonitrile is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds and enzyme inhibitors.
Medicine: It is an intermediate in the synthesis of pharmaceutical drugs.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Bromo-2-nitrobenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
- 2-Bromo-3-nitrobenzonitrile
- 2-Bromo-5-nitrobenzonitrile
- 3-Bromo-4-nitrobenzonitrile
Comparison: 3-Bromo-2-nitrobenzonitrile is unique due to the specific positioning of the bromine and nitro groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. For example, the ortho relationship between the nitro and nitrile groups in this compound can lead to different electronic effects compared to meta or para substitutions in similar compounds.
Properties
IUPAC Name |
3-bromo-2-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2/c8-6-3-1-2-5(4-9)7(6)10(11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJNIVGBEWRZQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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